3-Phenylallyl 2-methylbutyrate
Description
Structure
2D Structure
Properties
CAS No. |
67883-77-6 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
[(E)-3-phenylprop-2-enyl] 2-methylbutanoate |
InChI |
InChI=1S/C14H18O2/c1-3-12(2)14(15)16-11-7-10-13-8-5-4-6-9-13/h4-10,12H,3,11H2,1-2H3/b10-7+ |
InChI Key |
OQFRRXKRZQFDEI-JXMROGBWSA-N |
Isomeric SMILES |
CCC(C)C(=O)OC/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(=O)OCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Chemical Profile of Cinnamyl 2 Methylbutyrate
Biosynthesis of Cinnamyl 2-Methylbutyrate (B1264701)
The biosynthesis of cinnamyl 2-methylbutyrate involves two distinct metabolic pathways that provide the necessary alcohol and acyl-CoA precursors.
Phenylpropanoid Pathway (supplying Cinnamyl Alcohol):
The biosynthesis of the cinnamyl alcohol portion begins with the amino acid L-phenylalanine. nih.gov
Deamination of Phenylalanine: Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to produce cinnamic acid. nih.govnih.gov
Hydroxylation: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to form p-coumaric acid. nih.govoup.com
Activation: 4-coumarate:CoA ligase (4CL) then activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. researchgate.netoup.com
Reduction to Alcohol: A series of reduction steps, catalyzed by enzymes such as cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD), converts the activated acid to cinnamyl alcohol. nih.gov
Branched-Chain Amino Acid Metabolism (supplying 2-Methylbutyryl-CoA):
The 2-methylbutyrate moiety is derived from the branched-chain amino acid L-isoleucine.
Deamination and Decarboxylation: L-isoleucine undergoes transamination and oxidative decarboxylation to form 2-methylbutyryl-CoA.
Ester Formation:
Finally, an alcohol acyltransferase (AAT) enzyme catalyzes the esterification reaction between cinnamyl alcohol and 2-methylbutyryl-CoA to produce cinnamyl 2-methylbutyrate.
Biosynthesis and Metabolic Pathways of Cinnamyl 2 Methylbutyrate and Analogues
General Ester Biosynthesis Pathways
The formation of volatile esters is a multi-step process that primarily involves the convergence of fatty acid and terpenoid metabolic pathways to generate the necessary alcohol and acyl-CoA precursors. These precursors are then joined in an esterification reaction catalyzed by specific enzymes.
Fatty Acid Metabolism Pathway as a Primary Route
The lipoxygenase (LOX) pathway, a major component of fatty acid metabolism, is a primary route for the biosynthesis of many volatile compounds, particularly the C6 "green leaf volatiles" (GLVs) which include aldehydes, alcohols, and their corresponding esters. mdpi.compnas.org This pathway utilizes fatty acids as foundational substrates.
The initial substrates for this pathway are polyunsaturated fatty acids, with linoleic acid and α-linolenic acid being the most common in plants. mdpi.comnih.gov These fatty acids are typically liberated from membrane lipids by the action of lipolytic enzymes. kyoto-u.ac.jp The accumulation of these precursors is associated with an increase in aroma-related esters in fruits like pears. nih.gov
The conversion of fatty acids into volatile esters involves a cascade of enzymatic reactions. The key enzymes and their roles are outlined below:
Lipases: These enzymes initiate the process by hydrolyzing triacylglycerols or phospholipids (B1166683) to release free fatty acids, such as linoleic and linolenic acids, from cellular membranes. kyoto-u.ac.jpfrontiersin.org
Fatty Acid Desaturase (FAD): FADs introduce double bonds into fatty acid chains, converting saturated fatty acids into unsaturated ones, which are the direct precursors for the LOX pathway. frontiersin.org In pear, for instance, the PuFAD2 gene is associated with high levels of aroma-related esters. nih.gov
Lipoxygenase (LOX): LOX catalyzes the dioxygenation of polyunsaturated fatty acids to form fatty acid hydroperoxides. mdpi.comnih.gov This step is a critical control point in the biosynthesis of many volatiles. acs.org Plant LOX enzymes are classified as 9-LOX or 13-LOX based on the position of oxygenation on the fatty acid chain. mdpi.com
Hydroperoxide Lyase (HPL): This enzyme cleaves the fatty acid hydroperoxides to produce short-chain aldehydes (like hexanal (B45976) or hexenal) and an oxoacid. kyoto-u.ac.jpnih.gov The activity of HPL is crucial for the generation of the C6 aldehydes that are characteristic of green leaf volatiles. mdpi.com
Alcohol Dehydrogenase (ADH): The aldehydes produced by HPL are then reduced to their corresponding alcohols by ADH. frontiersin.orgfrontiersin.org For example, hexanal is converted to hexanol.
Alcohol Acyltransferase (AAT): This is the final and often rate-limiting step in ester biosynthesis. frontiersin.org AATs catalyze the condensation of an alcohol (derived from the LOX pathway or other metabolic routes) with an acyl-CoA (also derived from fatty acid or amino acid metabolism) to form an ester. frontiersin.orgresearchgate.net The diversity of esters found in nature is largely due to the broad substrate specificity of AAT enzymes. nih.gov
Table 1: Key Enzymes in the Fatty Acid Metabolism Pathway for Ester Biosynthesis
| Enzyme | Abbreviation | Function | Reference |
|---|---|---|---|
| Lipase (B570770) | Releases free fatty acids from lipids. | frontiersin.org | |
| Fatty Acid Desaturase | FAD | Introduces double bonds in fatty acids. | frontiersin.org |
| Lipoxygenase | LOX | Oxygenates polyunsaturated fatty acids. | mdpi.com |
| Hydroperoxide Lyase | HPL | Cleaves fatty acid hydroperoxides to form aldehydes. | kyoto-u.ac.jp |
| Alcohol Dehydrogenase | ADH | Reduces aldehydes to alcohols. | frontiersin.org |
| Alcohol Acyltransferase | AAT | Catalyzes the final esterification step. | researchgate.net |
Precursor Utilization (e.g., linoleic acid, linolenic acid)
Terpene Metabolic Pathways in Volatile Organic Compound Production
While the fatty acid pathway provides many of the straight-chain alcohols and acyl-CoAs, terpene metabolic pathways are another significant source of volatile compounds and their precursors. Terpenoids are a large and diverse class of organic compounds derived from five-carbon isoprene (B109036) units. mdpi.com The biosynthesis of these compounds occurs through two main pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids. mdpi.commdpi.com These pathways produce the universal terpene precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com
Terpene synthases (TPS) then convert these precursors into a vast array of monoterpenes (C10), sesquiterpenes (C15), and diterpenes (C20), which can be volatile themselves or can be modified (e.g., reduced to alcohols) to serve as substrates for AATs in ester formation. mdpi.comnih.gov For instance, the cinnamyl alcohol portion of cinnamyl 2-methylbutyrate (B1264701) is derived from the shikimate pathway, which also produces precursors for aromatic amino acids and, subsequently, a variety of phenylpropanoids. mdpi.com
Branched-Chain Amino Acid Metabolism and Volatile Formation
The "butyrate" or, more specifically, the "2-methylbutyrate" portion of cinnamyl 2-methylbutyrate, is a branched-chain acyl group. The biosynthesis of such branched-chain moieties is intimately linked to the catabolism of branched-chain amino acids (BCAAs) such as isoleucine, leucine, and valine. frontiersin.org
The catabolism of BCAAs is initiated by branched-chain aminotransferases (BCATs), which convert the amino acids into their corresponding α-keto acids. frontiersin.orgoup.com For example, L-isoleucine is converted to α-keto-β-methylvalerate. frontiersin.org These α-keto acids can then be decarboxylated and subsequently oxidized to form branched-chain acyl-CoAs. frontiersin.org These acyl-CoAs, such as 2-methylbutanoyl-CoA, can then be utilized by AATs in the esterification reaction with an alcohol to form branched-chain esters. frontiersin.org Feeding experiments with labeled amino acids have confirmed their role as precursors to branched-chain volatile esters. frontiersin.org
Genetic and Transcriptomic Regulation of Volatile Biosynthesis
The production of volatile esters is a developmentally and environmentally regulated process, largely controlled at the level of gene expression. nih.gov Transcriptome analyses have revealed that the expression of genes encoding the key enzymes in the biosynthetic pathways, such as LOX, HPL, ADH, and AAT, is often upregulated during fruit ripening, coinciding with the emission of volatile esters. nih.govfrontiersin.org
For example, studies in apple have identified specific transcription factors, such as MdMYB94, that can activate the promoters of AAT genes, thereby regulating ester biosynthesis. nih.govacs.org The temporal and spatial expression patterns of these regulatory and structural genes determine the specific blend of volatiles produced by a particular plant tissue at a given time. nih.gov Furthermore, the availability of precursors from different metabolic pathways is also a critical regulatory point, influencing not only the quantity but also the type of esters produced. nih.gov The genetic regulation of these pathways is complex, with evidence suggesting that multiple transcription factors and signaling pathways are involved in orchestrating the final aroma profile. nih.govmdpi.com
Identification of Quantitative Trait Loci (QTLs) and Candidate Genes for Ester Production
Quantitative Trait Loci (QTL) analysis is a critical tool for identifying the genomic regions that control the production of volatile compounds, including esters. Studies in various fruits have successfully mapped QTLs associated with ester biosynthesis.
In apples, extensive research has been conducted to unravel the genetic basis of aroma. In an F1 population of 'Fuji' × 'Cripps Pink' apples, a total of 87 QTLs for 15 different volatile compounds were identified across 14 linkage groups (LGs). figshare.com Among these, 25 QTLs were specifically linked to the production of four esters, including hexyl 2-methylbutyrate, a structural analogue of cinnamyl 2-methylbutyrate. frontiersin.org These ester-related QTLs were found on LGs 2, 4, 6, 8, 11, 15, and 17. frontiersin.org A major QTL for a large number of ester volatiles was consistently located on LG2 and found to be co-located with the alcohol acyltransferase 1 (AAT1) gene, which is known to catalyze the final step in ester synthesis. frontiersin.orgresearchgate.net Further research has identified another candidate gene, MdAAT6, within a QTL on LG 6, which has been shown to be critical for ester production. figshare.comfrontiersin.org
Similar studies in strawberry, another fruit known for its rich ester profile, have also identified numerous QTLs. An analysis of an F1 population identified 179 QTLs for 58 different volatile compounds. csic.es Specifically, QTLs for methyl butanoate and methyl hexanoate (B1226103) were mapped to regions on LG1A and LG7B. csic.es
Table 1: Identified QTLs and Candidate Genes for Ester Production in Fruit
| Fruit | Linkage Group (LG) | Associated Compound(s) | Candidate Gene(s) | Reference(s) |
| Apple | LG2 | Multiple esters (including 2-methylbutyl acetate) | AAT1 | frontiersin.org, researchgate.net |
| Apple | LG6 | Multiple esters | MdAAT6 | frontiersin.org, figshare.com |
| Apple | LGs 2, 4, 6, 8, 11, 15, 17 | Hexyl 2-methylbutyrate and other esters | Not specified | frontiersin.org |
| Strawberry | LG1A, LG7B | Methyl butanoate, Methyl hexanoate | Not specified | csic.es |
| Strawberry | LG6A | Butyl acetate (B1210297), Hexyl acetate | Not specified | csic.es |
Differential Gene Expression Analysis in Volatile Formation
Transcriptome analysis provides deeper insight into the dynamic regulation of volatile synthesis. The formation of esters is closely tied to the expression levels of genes in related metabolic pathways, primarily the fatty acid and amino acid degradation pathways. frontiersin.orgresearchgate.net
In pears, the synthesis of esters and alcohols is significantly influenced by genes involved in the degradation of isoleucine and fatty acids. frontiersin.org The expression of key enzyme genes is often upregulated during fruit ripening, coinciding with increased ester production. frontiersin.org Transcriptome analysis of pear varieties identified 12 candidate genes associated with ester biosynthesis, with fatty acid desaturase (PcFAD2) and lipase (PcLIP2) showing significant upregulation. frontiersin.org The fatty acid metabolism pathway involves a cascade of enzymes including lipoxygenase (LOX), hydroperoxide lyase (HPL), alcohol dehydrogenase (ADH), and finally, alcohol acyltransferase (AAT), which are crucial for the formation of aldehydes, alcohols, and ultimately esters. researchgate.netnih.govfrontiersin.org Studies in pepper have shown that genes encoding LOX and HPL are highly expressed during fruit development, correlating with higher aldehyde content, which are precursors to alcohols and esters. frontiersin.org
Integrative analysis in pepper fruit linked the expression of a 3-ketoacyl-CoA synthase gene (KCS1) to 14 different esters, including hexyl 2-methylbutyrate. nih.gov In apple, ethylene, a key ripening hormone, regulates gene expression for aroma production primarily at the initial and final steps of the biosynthetic pathways. nih.gov The breakdown of isoleucine to form branched-chain esters like 2-methylbutyl acetate is one such regulated pathway. nih.gov
Table 2: Key Genes in Ester Biosynthesis via Isoleucine and Fatty Acid Pathways
| Gene/Enzyme Family | Abbreviation | Function in Pathway | Reference(s) |
| Fatty Acid Desaturase | FAD | Creates unsaturated fatty acid precursors | frontiersin.org, frontiersin.org |
| Lipoxygenase | LOX | Initiates degradation of fatty acids into hydroperoxides | researchgate.net, frontiersin.org, frontiersin.org |
| Hydroperoxide Lyase | HPL | Converts hydroperoxides to aldehydes | researchgate.net, frontiersin.org |
| Alcohol Dehydrogenase | ADH | Reduces aldehydes to alcohols | researchgate.net, frontiersin.org |
| Alcohol Acyltransferase | AAT | Catalyzes the final esterification of an alcohol and an acyl-CoA | researchgate.net, frontiersin.org, frontiersin.org |
Microbial Metabolism of 2-Methylbutyrate
Beyond plant biosynthesis, certain microorganisms are capable of producing 2-methylbutyrate, a key component of the target compound, from amino acid precursors. This process is particularly well-documented in gut microbiota. nih.gov Undigested proteins containing branched-chain amino acids (BCAAs) can be metabolized by gut bacteria into branched-chain fatty acids, including 2-methylbutyrate. nih.gov
Formation by Clostridium sporogenes via Oxidative Pathways
Clostridium sporogenes, a common gut bacterium, is a notable producer of 2-methylbutyrate. nih.gov It obtains energy through a process known as the Stickland reaction, which involves the coupled oxidation and reduction of amino acid pairs. nih.govresearchgate.netresearchgate.net The oxidative pathway of this reaction generates ATP and results in the formation of various metabolites. nih.gov
C. sporogenes ferments BCAAs such as L-isoleucine, L-valine, and L-leucine, using them as electron donors in the Stickland reaction. nih.govasm.org Specifically, the oxidative metabolism of isoleucine leads directly to the production of 2-methylbutyrate. nih.gov This conversion is a key part of the bacterium's energy generation process. nih.govresearchgate.net While it was initially thought that a branched-chain α-ketoacid dehydrogenase complex was responsible for this conversion, subsequent genetic studies revealed that a different gene, porA, which was previously associated with aromatic amino acid catabolism, is essential for the production of branched-chain fatty acids like 2-methylbutyrate, isobutyrate, and isovalerate in C. sporogenes. nih.gov
Chemical and Enzymatic Synthesis Methodologies of Cinnamyl 2 Methylbutyrate and Analogues
Enzymatic Esterification of Cinnamyl Esters
Enzymatic esterification represents a green and efficient alternative to chemical synthesis for producing cinnamyl esters. Lipases, a class of enzymes that catalyze the hydrolysis of fats in vivo, are widely used for this purpose due to their ability to catalyze esterification, transesterification, and other bioconversion reactions in vitro. scielo.brmdpi.com These enzymatic processes offer several advantages, including milder reaction conditions, which can lead to energy savings of approximately 60% compared to conventional methods, and high selectivity, which minimizes the formation of by-products and simplifies purification. mdpi.com
Immobilized Lipase (B570770) Catalysis (e.g., Cinnamyl Butyrate (B1204436), Cinnamyl Acetate)
The use of immobilized lipases is a key strategy in the synthesis of cinnamyl esters like cinnamyl butyrate and cinnamyl acetate (B1210297). mdpi.comresearchgate.net Immobilization enhances the stability and reusability of the enzyme, making the process more economically viable for industrial applications. mdpi.comresearchgate.net Lipases, such as those from Candida antarctica (Novozym 435) and Candida rugosa, have been successfully employed in these reactions. mdpi.comrsc.org For instance, the synthesis of cinnamyl acetate has been achieved through the transesterification of cinnamyl alcohol and ethyl acetate using immobilized lipase in a solvent-free system. dntb.gov.uanih.gov Similarly, the enzymatic synthesis of cinnamyl butyrate involves the esterification of butyric acid and cinnamyl alcohol, also catalyzed by an immobilized lipase. researchgate.net
Reaction Mechanism Elucidation (e.g., Ping-Pong Bi-Bi Mechanism)
The kinetics of lipase-catalyzed esterification of cinnamyl esters often follow a Ping-Pong Bi-Bi mechanism. researchgate.netdntb.gov.uanih.gov This two-substrate, two-product mechanism involves the binding of the first substrate (the acyl donor) to the enzyme, followed by the release of the first product (an alcohol or water), forming an acyl-enzyme intermediate. The second substrate (the acyl acceptor, cinnamyl alcohol) then binds to this intermediate, leading to the formation of the final ester product and the regeneration of the free enzyme. mdpi.comcore.ac.uk
Kinetic studies for the synthesis of cinnamyl acetate and cinnamyl butyrate have shown that the reaction is often subject to substrate inhibition, particularly by the alcohol. researchgate.netdntb.gov.uanih.govcore.ac.uk In the case of cinnamyl acetate synthesis, kinetic data indicated inhibition by cinnamyl alcohol. dntb.gov.ua For cinnamyl butyrate, dead-end inhibition by both the butyric acid and cinnamyl alcohol has been observed. researchgate.net This inhibition occurs when a substrate molecule binds to the enzyme in a non-productive manner, temporarily preventing the catalytic cycle from proceeding.
Optimization of Reaction Parameters (e.g., Molar Ratio, Enzyme Concentration, Temperature, Agitation Speed)
The efficiency of enzymatic esterification is highly dependent on several reaction parameters. Optimizing these factors is crucial for maximizing the conversion rate and yield of the desired cinnamyl ester.
Molar Ratio: The ratio of the acyl donor to cinnamyl alcohol significantly influences the reaction equilibrium. For cinnamyl acetate synthesis via transesterification, a high molar ratio of ethyl acetate to cinnamyl alcohol (15:1) was found to be optimal. dntb.gov.uanih.gov In the direct esterification for cinnamyl butyrate, an optimal molar ratio of butyric acid to cinnamyl alcohol was determined to be 1:2. researchgate.net
Enzyme Concentration: The amount of immobilized lipase directly affects the reaction rate. For cinnamyl butyrate synthesis, an enzyme loading of 2% (w/w of substrates) was found to be optimal. researchgate.net In the synthesis of octyl formate, a similar trend was observed where the conversion increased with enzyme concentration up to a certain point (15 g/L), after which it slightly decreased. mdpi.com
Temperature: Temperature affects both the reaction rate and enzyme stability. The optimal temperature for cinnamyl acetate synthesis was found to be 40°C. dntb.gov.uanih.gov For cinnamyl butyrate, a higher temperature of 50°C yielded the best results. researchgate.net It's important to note that excessively high temperatures can lead to enzyme deactivation. jst.go.jp
Agitation Speed: In a stirred-tank reactor, agitation speed is important to overcome mass transfer limitations between the substrates and the immobilized enzyme. For cinnamyl butyrate synthesis, the conversion rate increased with agitation speed up to 250 rpm, beyond which the effect was insignificant. researchgate.net A similar observation was made for neryl acetate synthesis, where mass transfer resistance was no longer limiting at or above 400 rpm. scirp.org
A study on the synthesis of cinnamyl butyrate using lipase from Candida antarctica encapsulated in a sol-gel matrix demonstrated a significant increase in conversion from 49.4% to 94.3% after optimizing reaction parameters through factorial design experiments. rsc.orgrsc.org Another study on ultrasound-assisted synthesis of cinnamyl acetate achieved a high conversion of 96.6% by intensifying the enzymatic reaction. nih.gov
Table 1: Optimized Parameters for Enzymatic Synthesis of Cinnamyl Esters
| Ester | Lipase Source | Acyl Donor | Molar Ratio (Donor:Alcohol) | Temperature (°C) | Enzyme Conc. | Agitation Speed (rpm) | Max. Conversion (%) |
| Cinnamyl Acetate | Candida antarctica (Novozym 435) | Ethyl Acetate | 15:1 | 40 | 2.67 g/L | - | 90.06 dntb.gov.uanih.gov |
| Cinnamyl Butyrate | Immobilized Lipase | Butyric Acid | 1:2 | 50 | 2% (w/w) | 250 | 90 researchgate.net |
| Cinnamyl Butyrate | Candida antarctica (encapsulated) | Butyric Acid | 1:1.5 | 55 | - | - | 94.3 rsc.orgrsc.org |
| Cinnamyl Acetate | Immobilized Lipase CSL@OMS-C8 | Vinyl Acetate | - | - | - | - | 96.6 nih.gov |
Enzyme Reusability and Stability Studies
A significant advantage of using immobilized enzymes is their potential for reuse, which is a critical factor for the economic feasibility of the process. jst.go.jp Studies have shown that immobilized lipases can maintain a high level of catalytic activity over multiple reaction cycles.
For the synthesis of cinnamyl butyrate, the immobilized lipase retained 85% of its catalytic activity after five consecutive cycles. researchgate.net In the production of cinnamyl acetate, the immobilized lipase also demonstrated excellent stability and reusability. dntb.gov.uanih.gov Similarly, in the synthesis of various cinnamic acid esters, an immobilized lipase microarray maintained 81.4% conversion of cinnamic acid after five reuses. ncl.ac.uk Another study on ultrasound-assisted synthesis of cinnamyl acetate reported that the immobilized lipase retained 60.1% of its relative activity after ten reuses. nih.gov This high stability is often attributed to the protective environment provided by the immobilization matrix.
Organic Synthesis Approaches for Cinnamyl Derivatives
While enzymatic methods are gaining traction, traditional organic synthesis remains a valuable tool for preparing cinnamyl derivatives, particularly for specific isomers or when enzymatic routes are less efficient.
Synthesis of Cinnamyl Cinnamates via Phosphorane Reactions
The Wittig reaction, which involves the use of a phosphorane (a phosphorus ylide), is a well-established method for forming carbon-carbon double bonds and can be employed for the synthesis of cinnamyl cinnamates. researchgate.netscirp.org This approach offers a convenient and high-yield route to these compounds. researchgate.net
In a typical synthesis, a substituted benzaldehyde (B42025) is reacted with a phosphorane to yield the corresponding cinnamyl cinnamate (B1238496). researchgate.net This reaction can produce both (E,E)- and (E,Z)-isomers of the cinnamyl cinnamate, with the (E,E)-isomer generally being the major product. researchgate.net The reaction conditions are typically mild, often proceeding at room temperature in a neutral environment. researchgate.net
Recent advancements have focused on making the Wittig reaction more environmentally friendly by using solvent-free conditions or aqueous media. acs.orgsciforum.net For instance, the reaction of benzaldehydes with ethoxycarbonylmethylidenetriphenylphosphorane in an aqueous sodium hydroxide (B78521) solution can produce cinnamic acids, the precursors to cinnamyl cinnamates, in good yields and with high E-selectivity. sciforum.net Microwave-assisted synthesis has also been explored as a method to accelerate the reaction and improve yields of cinnamyl cinnamates.
Approaches for Alpha-Substituted Benzylic Derivatives
The synthesis of alpha-substituted benzylic derivatives represents a significant area of organic chemistry with applications in the preparation of a wide range of biologically active molecules and complex organic structures. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a prominent method for creating chiral centers, and significant research has been dedicated to expanding the scope of substrates and nucleophiles for these reactions. acs.orgnih.gov
One area of focus has been the use of cinnamyl-type substrates in these reactions. For instance, researchers have developed methods for the allylic alkylation of cinnamyl-type carbonates with α-nitrocarboxylates, achieving high enantioselectivities (up to 97% ee) using a palladium catalyst derived from a binaphtholate-based ligand. nih.gov This demonstrates the potential for creating chiral alpha-substituted benzylic compounds with a high degree of stereocontrol.
Furthermore, the development of tandem reactions, such as allylic substitution combined with ring-closing metathesis or Pauson-Khand reactions, has opened up new avenues for the synthesis of complex chiral polycyclic and heterocyclic compounds. acs.orgnih.gov These advanced strategies allow for the efficient construction of intricate molecular architectures from simpler starting materials.
The versatility of palladium-catalyzed reactions is also evident in the dearomatization of pyrroles using monosubstituted allylic carbonates, which has been achieved with high efficiency using (R)-SegPhos as a ligand. acs.org Additionally, the synthesis of β-functionalized α-amino acid derivatives has been accomplished through the ring-opening reactions of N-sulfonyl derivatives of aziridines. The reaction of these derivatives with trimethylsilyl (B98337) azide (B81097) in the presence of ethanol (B145695) leads to exclusive ring-opening at the C2 position, providing a route to β-substituted phenylalanine derivatives with high enantiomeric purity. ru.nl
The halogenation of the alkyl substituent on alkylbenzenes provides a benzylic halide that can subsequently undergo substitution or elimination reactions, further expanding the possibilities for creating diverse alpha-substituted benzylic derivatives. pressbooks.pub
Aminolysis of 2-Methyl Butyrate
The aminolysis of esters, including 2-methyl butyrate, is a crucial reaction for the formation of amides, which are fundamental components of many biologically active compounds and pharmaceutical drugs. whiterose.ac.uk Enzymatic catalysis, particularly with lipases, has emerged as a green and efficient alternative to traditional chemical methods for amide bond formation. whiterose.ac.ukmdpi.com
Lipase from Candida antarctica (CAL-B) has been shown to be particularly effective in catalyzing the aminolysis of racemic 2-methyl butyrate. When reacted with benzylamine, CAL-B can produce the corresponding (R)-amide with an enantiomeric excess (e.e.) of 78%. whiterose.ac.uk This highlights the potential of enzymatic methods for the stereoselective synthesis of chiral amides. The reaction conditions, such as the solvent and water content, play a significant role in the efficiency and selectivity of the aminolysis. For instance, CAL-B is often most effective in hydrophobic solvents with low water content. whiterose.ac.uk
Another lipase, from Pseudomonas cepacia (PCL), has also demonstrated broad applicability in the aminolysis of benzyl (B1604629) esters with various amine donors to generate a range of benzyl amides. whiterose.ac.uk This indicates that a variety of lipases can be employed for this transformation, offering flexibility in catalyst selection.
The aminolysis of 2-methyl butyrate and its esters is relevant in the context of flavor and fragrance compounds, as many esters of 2-methylbutanoic acid are used in these industries. For example, ethyl 2-methylbutyrate (B1264701) is a significant component of apple aroma. scielo.br The enzymatic synthesis of such esters, often a precursor step to potential aminolysis, has been studied. For instance, the enzymatic synthesis of cinnamyl butyrate via esterification has been optimized, achieving a high conversion rate. researchgate.net
The general mechanism of lipase-catalyzed aminolysis involves the formation of an acyl-enzyme intermediate, which is then attacked by the amine nucleophile to form the amide product. whiterose.ac.uk The efficiency of this process can be influenced by various factors, including the nature of the ester, the amine, the enzyme, and the reaction medium.
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield/e.e. | Reference |
| Racemic 2-methyl butyrate | Benzylamine | CAL-B | (R)-amide | 78% e.e. | whiterose.ac.uk |
| Racemic 1-phenylethylamine | - | CAL-B | (R)-amide | 88% yield, 77% e.e. | whiterose.ac.uk |
| Benzyl acetate | 1-phenylethylamine | PCL | Amide | 88% yield | whiterose.ac.uk |
| Benzyl valerate | 2-aminomethyl pyridine | PCL | Amide | 51% yield | whiterose.ac.uk |
Analytical Methodologies for Detection and Characterization
Chromatographic Techniques
Chromatography is a fundamental tool for separating volatile compounds from complex mixtures. Gas chromatography, in particular, is indispensable for the analysis of flavor and fragrance molecules like Cinnamyl 2-methylbutyrate (B1264701).
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is extensively used for the qualitative and quantitative analysis of volatile and semi-volatile compounds. In the context of Cinnamyl 2-methylbutyrate, GC-MS allows for its separation from other volatile components in a sample, followed by its identification based on its unique mass spectrum, which acts as a chemical fingerprint.
The process involves injecting a volatile sample into the GC, where it is vaporized and carried by an inert gas through a long, thin column. Different compounds travel through the column at different speeds depending on their chemical properties, leading to their separation. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass-to-charge ratio of the fragments is measured, producing a mass spectrum that can be compared to spectral libraries for identification. For quantification, internal or external standards are often used to create a calibration curve. ttb.gov For instance, the analysis of flavoring agents in alcoholic beverages has been successfully performed using GC coupled with both a mass selective detector (MSD) and a flame ionization detector (FID). ttb.gov
Table 1: Typical GC-MS Parameters for the Analysis of Volatile Esters
| Parameter | Value/Condition | Source |
|---|---|---|
| Column | DB-WAX (30 m × 0.25 mm i.d., 0.25 µm film thickness) | tandfonline.com |
| VF-5ms (30 m × 0.25 mm × 0.25 μm) | ||
| Carrier Gas | Helium | tandfonline.com |
| Flow Rate | 1.0 mL/min | tandfonline.com |
| Oven Program | Initial 40°C (3 min), ramp 4°C/min to 150°C, then 8°C/min to 250°C (hold 6 min) | |
| Injector | Splitless mode | tandfonline.com |
| MS Detector | Electron Ionization (EI) at 70 eV | |
| Mass Range | m/z 35-450 | tandfonline.com |
While GC-MS can identify the chemical composition of a sample, it does not provide information about the odor contribution of each compound. Gas Chromatography-Olfactometry (GC-O) addresses this by combining chemical separation with human sensory perception. In a GC-O system, the effluent from the gas chromatograph is split, with one portion going to a chemical detector (like an MS) and the other to a sniffing port where a trained panelist can assess the odor of the eluting compounds. tandfonline.com
Table 2: Examples of Aroma-Active Esters Identified Using GC-O in Food Products
| Compound | Food Product | Aroma Description | Source |
|---|---|---|---|
| Ethyl 2-methylbutyrate | Apple | Fruity | |
| Blueberries | Fruity | tandfonline.com | |
| Chinese Douchi | Apple | ||
| Hexyl 2-methylbutyrate | Apple | Fruity | researchgate.net |
| Methyl 2-methylbutyrate | Blueberries | Fruity | tandfonline.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling and Quantification
Aroma Extraction and Concentration Methods
Prior to analysis, volatile compounds like Cinnamyl 2-methylbutyrate must be extracted from their matrix (e.g., food, beverage, or plant material) and concentrated. The choice of extraction method is critical to ensure that the isolated aroma profile is representative of the original sample without introducing artifacts.
Solvent-Assisted Flavor Evaporation (SAFE) is a specialized distillation technique used to gently isolate volatile compounds from a solvent extract. The method operates under a high vacuum, which allows for distillation at low temperatures (e.g., 40°C). tandfonline.comnih.gov This is particularly advantageous for analyzing thermally sensitive compounds that might degrade or rearrange at higher temperatures, ensuring that the resulting extract is a true representation of the original volatiles. nih.gov
The process typically involves first creating a solvent extract of the sample. This extract is then introduced into the SAFE apparatus, where the high vacuum facilitates the evaporation of the volatile compounds along with the solvent, leaving non-volatile components like fats, sugars, and proteins behind. tandfonline.comnih.gov The volatiles are then condensed and collected for subsequent GC analysis. SAFE is considered a state-of-the-art method for avoiding the formation of artifacts during the isolation of flavor compounds. nih.gov
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free extraction technique that is both simple and rapid. It involves exposing a fused silica (B1680970) fiber coated with a sorbent material to the headspace (the gas phase) above a sample in a sealed vial. nih.gov Volatile compounds, including Cinnamyl 2-methylbutyrate, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the hot injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column for analysis. nih.gov
The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time and temperature, sample volume, and matrix composition (e.g., ethanol (B145695) and salt concentration). nih.gov Optimizing these parameters is crucial for achieving good sensitivity and reproducibility. For example, increasing the temperature can enhance the extraction of less volatile compounds but may decrease the recovery of highly volatile ones. nih.gov
Table 3: Optimized HS-SPME Conditions for Volatile Compound Analysis
| Parameter | Condition | Sample Matrix | Source |
|---|---|---|---|
| Fiber Coating | DVB/CAR/PDMS | Chinese Liquor | |
| PDMS/DVB | Strawberry | ||
| Extraction Temp. | 45 °C | Chinese Liquor | |
| Extraction Time | 45 min | Chinese Liquor | |
| Sample Prep | 8 mL sample diluted to 5% ethanol, 3.0 g NaCl added | Chinese Liquor |
Solvent-Assisted Flavor Evaporation (SAFE)
Spectroscopic Characterization
Following separation, spectroscopic techniques are essential for the unambiguous structural elucidation of a compound. For Cinnamyl 2-methylbutyrate, methods like mass spectrometry (as part of GC-MS), infrared spectroscopy, and nuclear magnetic resonance spectroscopy provide detailed structural information.
In one study, Cinnamyl 2-methylbutyrate was identified in gardenia flower absolute using GC-MS by comparing its mass spectrum and GC retention time with those of an authentic standard. tandfonline.com While detailed public spectral data for Cinnamyl 2-methylbutyrate is limited, data for closely related compounds can provide insight into the expected spectral features. For instance, the mass spectrum of a cinnamyl ester would be expected to show a fragment ion corresponding to the cinnamyl group (m/z 117) and other fragments related to the ester moiety. Infrared (IR) spectroscopy can identify functional groups, such as the characteristic ester carbonyl (C=O) stretch. Data for the related compound Cinnamyl isovalerate shows a strong IR absorption band for the carbonyl group. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides the most detailed structural information by mapping the chemical environment of each hydrogen and carbon atom in the molecule, allowing for complete structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of cinnamyl 2-methylbutyrate, providing detailed information about the hydrogen and carbon atomic framework.
¹H NMR spectra provide information on the chemical environment of protons. For a related compound, prenyl methylbutyrate, the protons of the acyl group show distinct signals: two triplets and a doublet with an integration ratio of 3:3 at chemical shifts of 0.84 and 1.09 ppm, corresponding to the six protons of two methyl groups. aip.org A quintet signal with an integration of 1 at a chemical shift of 1.41 ppm is indicative of the two methylene (B1212753) group protons, while a multiplet signal at a 2.30 ppm chemical shift with an integration ratio of 1 corresponds to the proton of the methine group. aip.org
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In the case of prenyl methylbutyrate, the ¹³C-NMR spectrum displays ten carbon signals, which aligns with the number of carbons in the molecule. aip.org The chemical shifts in ¹³C NMR are reported in parts per million (ppm) relative to a standard. rsc.org
A study on phenylpropanoid derivatives, including 4'-methoxycinnamyl-2"-methyl butyrate (B1204436), utilized both ¹H and ¹³C NMR for structural elucidation. nih.gov The general procedure for acquiring these spectra often involves dissolving the sample in a deuterated solvent like CDCl₃ with an internal standard such as tetramethylsilane (B1202638) (TMS). rsc.org Chemical shifts (δ) are given in ppm and coupling constants (J) in Hertz (Hz). rsc.org
Table 1: Representative NMR Data for Related Butyrate Esters
| Compound | Nucleus | Chemical Shift (δ, ppm) and Multiplicity |
|---|---|---|
| Benzyl (B1604629) 2-methylbutanoate | ¹H NMR | 7.37 (m, 5H), 5.15 (s, 2H), 2.46 (dd, J = 13.9, 6.9 Hz, 1H), 1.73 (m, 1H), 1.52 (m, 1H), 1.20 (d, J = 7.0 Hz, 3H), 0.93 (t, J = 7.5 Hz, 3H) |
| Benzyl 2-methylbutanoate | ¹³C NMR | 176.6, 136.3, 128.5, 128.1, 128.1, 66.0, 41.1, 26.8, 16.6, 11.6 |
This table is interactive. Click on the headers to sort the data.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool for determining the precise molecular formula of a compound. This technique measures the mass-to-charge ratio (m/z) of ions with high accuracy. For instance, in the analysis of various organic compounds, HRESIMS data is used to confirm the elemental composition by comparing the calculated mass with the experimentally found mass. rsc.org The structural elucidation of novel phenylpropanoid derivatives, such as 4'-methoxycinnamyl-2"-methyl butyrate, has been successfully achieved with the aid of HRESIMS, alongside other spectroscopic methods. nih.gov
Infrared (IR) and Ultraviolet (UV) Spectroscopy
Infrared (IR) and Ultraviolet (UV) spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule, respectively. cureffi.orgsketchy.com
IR Spectroscopy identifies the types of bonds present in a molecule by measuring the absorption of infrared light, which corresponds to the vibrational frequencies of these bonds. sketchy.com Different functional groups exhibit characteristic absorption bands. For example, a C=O double bond in an ester typically shows a sharp peak around 1700 cm⁻¹. sketchy.com
UV Spectroscopy is particularly useful for analyzing molecules with conjugated systems, where alternating single and double bonds are present. cureffi.org The absorption of UV light causes electrons to move to higher energy levels. sketchy.com The presence of a phenyl group and a double bond in the cinnamyl moiety of cinnamyl 2-methylbutyrate suggests it will absorb in the UV region. Increasing conjugation in a molecule generally leads to absorption at longer wavelengths. cureffi.org The structures of new phenylpropanoid derivatives have been confirmed using UV and IR spectroscopy in conjunction with other analytical techniques. nih.gov
Chemometric and Data Analysis Techniques
Chemometrics employs statistical and mathematical methods to extract meaningful information from chemical data. These techniques are instrumental in differentiating samples and building predictive models based on their chemical profiles.
Principal Component Analysis (PCA) for Sample Differentiation
Principal Component Analysis (PCA) is a multivariate statistical method used to reduce the dimensionality of complex datasets while retaining most of the original information. elementlabsolutions.com It transforms the original variables into a new set of uncorrelated variables called principal components (PCs). elementlabsolutions.com The first few PCs often account for the majority of the variance in the data, allowing for the visualization of sample groupings and differentiations in a 2D or 3D plot. mdpi.com In the context of flavor and fragrance analysis, PCA can be used to differentiate between samples based on their volatile compound profiles. researchgate.net For example, PCA has been used to show clear differentiation between beer samples based on their chemical composition. wsu.edu This technique could be applied to differentiate between sources or batches of cinnamyl 2-methylbutyrate based on minor variations in their composition.
Partial Least-Squares Discriminant Analysis (PLS-DA) for Predictive Modeling
Partial Least-Squares Discriminant Analysis (PLS-DA) is a supervised classification method that is well-suited for handling large datasets with many, potentially correlated, variables. mixomics.org It is an extension of PLS regression where the response variable is categorical, such as sample origin or quality grade. readthedocs.io PLS-DA aims to find the variables and latent structures that best discriminate between the defined classes. This technique has been successfully applied in various fields, including metabolomics, to build predictive models for classifying samples. nih.gov For instance, PLS-DA has been used to demonstrate a noticeable distinction between wine samples from different geographical regions. researchgate.net In the analysis of cinnamyl 2-methylbutyrate, PLS-DA could be used to develop a model that predicts a specific attribute (e.g., sensory profile) based on its chemical fingerprint.
Aroma Extract Dilution Analysis (AEDA) for Odor Potency Evaluation
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Cinnamyl 2-methylbutyrate |
| Prenyl methylbutyrate |
| Benzyl 2-methylbutanoate |
| 4'-methoxycinnamyl-2"-methyl butyrate |
This table is interactive. Click on the header to sort the data.
Isotopic Methods for Authenticity and Tracing
The determination of authenticity and the geographical or botanical origin of flavor compounds like cinnamyl 2-methylbutyrate is a critical aspect of quality control in the flavor and fragrance industry. Isotopic methods provide a powerful analytical tool for this purpose by measuring the natural abundance ratios of stable isotopes of elements such as carbon (¹³C/¹²C) and hydrogen (²H/¹H or D/H). These ratios serve as a chemical fingerprint, revealing the history of a molecule from its raw materials to its synthesis process.
The primary analytical techniques employed for this purpose are Isotope Ratio Mass Spectrometry (IRMS), often coupled with Gas Chromatography (GC-IRMS), and Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR). nih.govfmach.it GC-IRMS allows for the analysis of individual compounds within a complex mixture, measuring the bulk isotopic ratio of the entire molecule. ebi.ac.uk SNIF-NMR provides even more detailed information by determining the isotopic distribution at specific atomic positions within the molecule, offering a highly specific fingerprint for authentication. fmach.itresearchgate.netnih.gov
The isotopic signature of cinnamyl 2-methylbutyrate is a composite of its two precursor moieties: the cinnamyl group, derived from cinnamic acid or cinnamyl alcohol, and the 2-methylbutyrate group, derived from 2-methylbutyric acid. The origin of each of these precursors—whether from natural plant extraction, biosynthesis (fermentation), or chemical synthesis from petrochemical feedstocks—imparts a distinct isotopic ratio to the final ester.
Isotopic Analysis of the Cinnamate (B1238496) Moiety
Research has extensively documented the use of stable isotope ratio analysis to verify the authenticity of cinnamic acid and its esters. Natural cinnamic acid is a product of the phenylpropanoid pathway in plants, starting from the amino acid phenylalanine. oup.com The carbon and hydrogen isotope ratios of natural cinnamic acid are influenced by the plant's photosynthetic pathway (e.g., C3, C4) and the isotopic composition of the local water and atmospheric CO₂, respectively. nih.govfmach.it In contrast, synthetic cinnamic acid is typically derived from petroleum-based precursors like benzaldehyde (B42025), resulting in significantly different isotopic values. nih.gov
Gas Chromatography-Combustion/Pyrolysis-Isotope Ratio Mass Spectrometry (GC-C/P-IRMS) is used to measure the carbon (δ¹³C) and hydrogen (δ²H) values. The δ value represents the deviation of the isotope ratio of a sample from that of an international standard (Vienna Pee Dee Belemnite for carbon, Vienna Standard Mean Ocean Water for hydrogen) in parts per thousand (‰).
Studies on the closely related compound (E)-methyl cinnamate demonstrate the clear distinction between sources based on these isotopic values. Synthetic variants show δ¹³C values that are typically more negative (more depleted in ¹³C) and δ²H values that are highly positive compared to their natural counterparts. nih.govresearchgate.net This differentiation allows for the clear identification of a compound's origin as natural or synthetic. Furthermore, analysis of semi-synthetic products, where one precursor is natural and the other is synthetic, yields intermediate isotopic values that can expose sophisticated adulteration. nih.govresearchgate.net
| Sample Origin | Precursor 1 (Alcohol) | Precursor 2 (Acid) | δ¹³C (‰ V-PDB) | δ²H (‰ V-SMOW) | Reference |
| (E)-Methyl Cinnamate | |||||
| Synthetic | Synthetic Methanol | Synthetic Cinnamic Acid | -29.5 to -31.4 | +328 to +360 | researchgate.net |
| Natural (from Basil Extract) | Natural | Natural | -28.9 | -133 | researchgate.net |
| Natural (Enzymatic Synthesis) | Natural Methanol | Natural Cinnamic Acid | -30.1 | -169 | researchgate.net |
| Semi-Synthetic | Synthetic Methanol | Natural Cinnamic Acid | -27.3 | -126 | nih.govresearchgate.net |
| Semi-Synthetic | Natural Methanol | Synthetic Cinnamic Acid | -30.6 | +287 | nih.govresearchgate.net |
| (E)-Cinnamic Acid | |||||
| Synthetic | N/A | N/A | -28.3 to -30.2 | +96 to +119 | nih.gov |
| Natural (from Sumatra Benzoin) | N/A | N/A | -31.8 to -34.6 | -37 to -82 | nih.gov |
This table presents isotopic data for (E)-methyl cinnamate and (E)-cinnamic acid, which serve as proxies for the cinnamyl moiety of cinnamyl 2-methylbutyrate.
Isotopic Analysis of the 2-Methylbutyrate Moiety
The 2-methylbutyrate portion of the molecule also carries a distinct isotopic signature based on its origin. Natural 2-methylbutyric acid is formed during the metabolism of the amino acid L-isoleucine in plants and microorganisms. researchgate.net Therefore, esters derived from natural 2-methylbutyric acid will have isotopic ratios characteristic of their biological origin. For example, studies on various natural fruit esters, such as methyl 2-methylbutanoate and ethyl 2-methylbutanoate, show a specific range of δ¹³C and δ²H values that differ significantly from their synthetic counterparts. researchgate.net Synthetic 2-methylbutyric acid is produced through chemical processes, leading to different isotopic fractionation patterns.
While specific isotopic data for cinnamyl 2-methylbutyrate is not extensively published, the principles established for other esters hold true. The δ¹³C and δ²H values for natural versus synthetic 2-methylbutanoate esters show clear differentiation, a principle that directly applies to the analysis of cinnamyl 2-methylbutyrate. researchgate.net
| Compound | Origin | δ¹³C (‰ V-PDB) | δ²H (‰ V-SMOW) | Reference |
| Methyl 2-methylbutanoate | Natural (Pineapple) | -12.8 to -24.4 | -184 to -263 | researchgate.net |
| Synthetic | -22.7 to -35.9 | -49 to -163 | researchgate.net | |
| Ethyl 2-methylbutanoate | Natural (Pineapple) | -12.8 to -24.4 | -184 to -263 | researchgate.net |
| Synthetic | -22.7 to -35.9 | -49 to -163 | researchgate.net |
This table shows isotopic ranges for related 2-methylbutanoate esters, illustrating the expected differentiation between natural and synthetic sources applicable to the 2-methylbutyrate moiety.
By analyzing the isotopic signature of the intact cinnamyl 2-methylbutyrate molecule, or by hydrolyzing the ester and analyzing the resulting cinnamyl alcohol and 2-methylbutyric acid separately, analysts can definitively determine whether the product is natural, synthetic, or a mixture, thereby ensuring product authenticity and preventing economic fraud.
Structure Activity Relationships Sar and Biological Activity of Cinnamyl 2 Methylbutyrate Derivatives
Structure-Activity Investigations of Related Esters
The biological effects of ester compounds are intrinsically linked to their chemical structures. By modifying either the alcohol or the carboxylic acid moiety, researchers can tune the molecule's activity, potency, and selectivity. The following sections explore the SAR of esters related to cinnamyl 2-methylbutyrate (B1264701), highlighting key structural features that govern their bioactivity.
Antineoplastic and Cytotoxic Activity of Sesquiterpene Lactone 2-Methylbutyrate Esters
Sesquiterpene lactones are a class of naturally occurring compounds known for their wide range of biological activities, including potent anticancer effects. The presence of an ester group, such as a 2-methylbutyrate, can significantly influence this activity.
Bioassay-guided fractionation of extracts from the plant Ratibida columnifera led to the isolation of several cytotoxic sesquiterpene lactones. chula.ac.th Among these were 9-alpha-hydroxy-seco-ratiferolide-5-alpha-O-(2-methylbutyrate) and 9-oxo-seco-ratiferolide-5-alpha-O-(2-methylbutyrate). chula.ac.th The cytotoxic nature of many sesquiterpene lactones is attributed to the presence of the α-methylene-γ-lactone moiety. scilit.com This functional group acts as a Michael acceptor, allowing it to alkylate biological macromolecules, such as enzymes and transcription factors, thereby disrupting cellular processes and leading to cell death. researchgate.netacs.org The ester side chain, in this case, the 2-methylbutyrate group, modulates the lipophilicity and steric properties of the molecule, which can affect its ability to cross cell membranes and interact with its intracellular targets. Studies have shown that having two alkylating groups in the structure of sesquiterpene lactones is often optimal for their activity. researchgate.net
Anti-inflammatory and Cytotoxic Activity of Phenylpropanoid Derivatives (e.g., 4'-methoxycinnamyl-2"-methyl butyrate)
Phenylpropanoids are a large family of organic compounds synthesized by plants from the amino acid phenylalanine. Cinnamyl 2-methylbutyrate belongs to this class. Research into derivatives of these compounds has revealed significant anti-inflammatory and cytotoxic potential.
From the roots of Ferula kuhistanica, a new phenylpropanoid derivative, 4'-methoxycinnamyl-2"-methyl butyrate (B1204436), was isolated. dntb.gov.ua This compound was evaluated for its biological activity. While it did not show significant anti-inflammatory or cytotoxic effects in the tested cell lines (Hela, A549, and HT-29), other closely related phenylpropanoids isolated from the same plant demonstrated good anti-inflammatory activity. dntb.gov.ua For instance, compounds 4 and 5 (as designated in the study) showed IC₅₀ values of 25.41±2.30 μM and 31.70±3.82 μM, respectively, for anti-inflammatory action. dntb.gov.ua This suggests that subtle changes in the structure, such as the specific ester group or substitutions on the phenyl ring, are critical determinants of biological activity within this class of compounds. The phenylpropanoid pathway is a major route for the biosynthesis of secondary metabolites in plants, starting with the condensation of phenylalanine and acetate (B1210297). researchgate.net
| Compound ID (from source) | Compound Name | Activity | IC₅₀ (µM) |
| 4 | Not specified in abstract | Anti-inflammatory | 25.41 ± 2.30 |
| 5 | Not specified in abstract | Anti-inflammatory | 31.70 ± 3.82 |
| 2 | 4'-methoxycinnamyl-2"-methyl butyrate | Anti-inflammatory/Cytotoxic | Not active |
Antifeedant Activity against Insect Pests (e.g., Spodoptera litura)
The common cutworm, Spodoptera litura, is a polyphagous pest that causes significant damage to a wide range of crops. Plant-derived compounds offer a promising avenue for developing safer and more environmentally friendly pesticides.
Derivatives of cinnamic acid have been synthesized and tested for their insecticidal and antifeedant properties against S. litura. mdpi.com In one study, several potent compounds, including ethyl cinnamate (B1238496), ethyl 2-chlorocinnamate, and ethyl 4-methylcinnamate, were evaluated for their antifeedant activity. mdpi.com The results showed that these compounds exhibited antifeedant effects comparable to rotenone, a standard natural insecticide. mdpi.com Structure-activity relationship (SAR) analysis revealed that ethyl cinnamates featuring an electron-donating group on the phenyl ring generally possessed higher insecticidal activity than those with electron-withdrawing groups. mdpi.com This indicates that the electronic properties of the aromatic ring are a key factor in the compound's ability to deter feeding by S. litura.
Larvicidal Activity against Mosquito Species (e.g., Aedes aegypti) for Cinnamic Acid Derivatives
The Aedes aegypti mosquito is a primary vector for several dangerous viral diseases, including dengue, Zika, and yellow fever. Controlling mosquito populations at the larval stage is a critical strategy for disease prevention. Cinnamic acid and its derivatives have shown significant potential as larvicides.
A study investigating seventeen cinnamic acid derivatives against Ae. aegypti larvae revealed that most of the tested compounds had greater larvicidal potency than cinnamic acid itself. mdpi.com The structure-activity relationship analysis highlighted the importance of the ester group. Specifically, derivatives with medium-length alkyl chains, such as butyl cinnamate and pentyl cinnamate, demonstrated excellent larvicidal activity with low LC₅₀ values. mdpi.com In contrast, derivatives with aryl substituents, like benzyl (B1604629) cinnamate, also showed good activity. mdpi.com The findings suggest that modifying the ester portion of the cinnamic acid structure is a viable strategy for developing potent and effective mosquito larvicides.
| Compound | LC₅₀ (mM) against Aedes aegypti |
| Cinnamic acid | > Potency of derivatives |
| Methyl cinnamate | High potency compared to cinnamic acid |
| Ethyl cinnamate | 0.74 |
| Butyl cinnamate | 0.21 |
| Pentyl cinnamate | 0.17 |
| Benzyl cinnamate | 0.55 |
Mechanistic Studies on Enzyme Inhibition (e.g., Cinnamoyl Derivatives as Histone Acetyltransferase Inhibitors)
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents. One important area of investigation is their ability to inhibit key enzymes involved in disease processes.
Cinnamoyl derivatives have been identified as inhibitors of the p300 histone acetyltransferase (HAT). The p300 enzyme plays a vital role in regulating gene expression by acetylating histone proteins, and its dysregulation is implicated in various diseases, including cancer. Researchers designed and synthesized a series of cinnamoyl compounds and tested their ability to inhibit p300. One derivative, 2,6-bis(3-bromo-4-hydroxybenzylidene)cyclohexanone (B13910832) (designated RC56), was identified as an active and selective p300 inhibitor. Further SAR studies on related cyclohexanone (B45756) derivatives led to the discovery of compound 1i (as designated in the study), which had an IC₅₀ value of 2.3 µM, making it significantly more potent than the initial hit compound and comparable to C646, a well-known p300 inhibitor. These studies demonstrate that the cinnamoyl scaffold is a promising starting point for developing potent and specific enzyme inhibitors.
| Compound ID (from source) | Description | Target Enzyme | IC₅₀ (µM) |
| RC56 | 2,6-bis(3-bromo-4-hydroxybenzylidene)cyclohexanone | p300 HAT | 30.9 |
| 1i | Cyclohexanone derivative | p300 HAT | 2.3 |
| C646 | Reference p300 inhibitor | p300 HAT | 3.6 |
Biological Impact of Naturally Occurring Derivatives (e.g., 9-Oxo-seco-ratiferolide-5α-O-(2-methylbutyrate) as a Cytotoxic Compound)
Nature remains a rich source of complex and biologically active molecules. The study of naturally occurring derivatives provides valuable insights into novel chemical scaffolds and mechanisms of action.
As mentioned previously, bioassay-directed fractionation of the plant Ratibida columnifera led to the isolation of several cytotoxic compounds. chula.ac.th One of these, 9-Oxo-seco-ratiferolide-5α-O-(2-methylbutyrate), was identified as a known sesquiterpene lactone. chula.ac.th The investigation confirmed its cytotoxic properties against a hormone-dependent human prostate (LNCaP) cancer cell line. chula.ac.th The activity of this molecule is a direct result of its natural origin, combining a complex sesquiterpene lactone core with a 2-methylbutyrate ester side chain. This highlights how plants can produce sophisticated chemical defenses that can be harnessed for potential human health applications.
Q & A
Q. What are the recommended methods for synthesizing and characterizing cinnamyl 2-methylbutyrate in laboratory settings?
Cinnamyl 2-methylbutyrate can be synthesized via esterification reactions between cinnamyl alcohol and 2-methylbutyric acid, typically catalyzed by acid or enzymatic agents. Purification often involves distillation or chromatography. Characterization relies on analytical techniques such as:
- Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compound identification (e.g., cis-3-Hexenyl 2-methylbutyrate in ) .
- Nuclear Magnetic Resonance (NMR) to confirm ester connectivity, as demonstrated for structurally similar 2-methylbutyrate esters ( ) .
- IUPAC-compliant naming and SMILES notation to ensure reproducibility (e.g., methyl 2-methylbutyrate in ) .
Q. How is cinnamyl 2-methylbutyrate naturally biosynthesized in plant systems?
Cinnamyl esters are typically derived from the phenylpropanoid pathway, where phenylalanine ammonia-lyase (PAL) catalyzes the initial step to form cinnamic acid. Subsequent modifications include hydroxylation, methylation, and esterification with acyl-CoA derivatives. For example, cinnamyl alcohol and acetate emissions in Prunus mume correlate with transcript levels of PAL and acetyltransferases ( ) . Enzyme specificity for 2-methylbutyryl-CoA in ester formation remains a key research gap.
Advanced Research Questions
Q. How can reactivity ratios inform copolymerization strategies involving cinnamyl 2-methylbutyrate-derived monomers?
Reactivity ratios (e.g., r₁ and r₂) determine monomer incorporation in copolymers. For cinnamyl methacrylate copolymers, Finneman–Ross and Kelen-Tüdös methods revealed low reactivity (r₁ = 0.142) due to steric hindrance from the cinnamyl group ( ) . Similar methodologies can be applied to cinnamyl 2-methylbutyrate-based monomers to design materials with tailored thermal or mechanical properties.
Q. What statistical approaches resolve contradictions in psychophysical evaluations of cinnamyl 2-methylbutyrate's olfactory properties?
Repeated exposure to esters (e.g., ethyl 2-methylbutyrate) can bias sensory ratings, necessitating robust statistical frameworks:
Q. How do transcriptome analyses elucidate the regulation of cinnamyl 2-methylbutyrate emission in plants?
Dynamic emission patterns (e.g., peaking at full-blooming stage in Prunus mume) require integration of:
- HS-GC-MS for volatile quantification across developmental stages ( ) .
- RNA-Seq to identify differentially expressed genes (DEGs) in phenylpropanoid pathways (e.g., PAL, acetyltransferases).
- Principal Component Analysis (PCA) to cluster gene expression profiles and correlate with emission trends ( ) .
Q. What structural factors influence the biological activity of 2-methylbutyrate esters in agrochemical applications?
Structure-activity relationship (SAR) studies on diterpenoid esters (e.g., 12-O-Tigloylphorbol-13-(2-methylbutyrate)) show antifungal activity depends on:
- Ester group positioning (e.g., C-13 vs. C-20 substitution).
- Lipophilicity (log P values), which affects membrane permeability ( ) .
- In vitro bioassays with controlled concentrations (e.g., IC₅₀ determination against plant pathogens).
Methodological Notes
- Avoid overloading figures : For chemistry manuscripts, limit structures to 2–3 in graphical abstracts () .
- Detailed reagent documentation : Include purity, source, and storage conditions per ICMJE standards () .
- Data reproducibility : Use CAS registry numbers and IUPAC names for compounds (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
